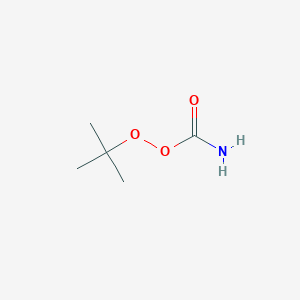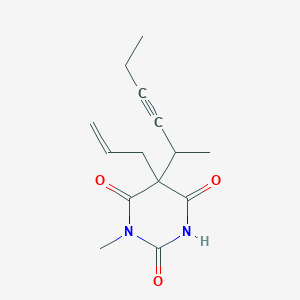
5-Methylthiophen-3-carbonsäure
Übersicht
Beschreibung
5-Methylthiophene-3-carboxylic acid (5MTPCA) is a naturally occurring organic acid that is found in the human body and is important in many biochemical and physiological processes. 5MTPCA has been studied extensively in the scientific community in order to understand its biochemical and physiological effects, as well as its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthese von Thiophenderivaten
Thiophen-basierte Analoga, darunter 5-Methylthiophen-3-carbonsäure, waren für eine wachsende Anzahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen von Interesse . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Industrielle Chemie und Materialwissenschaften
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise in diesen Bereichen eingesetzt werden könnte.
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Aufgrund seiner strukturellen Ähnlichkeit könnte this compound auch in diesem Zusammenhang untersucht werden.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . Dies eröffnet eine weitere potenzielle Anwendung für this compound.
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden auch bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer OLED-Technologien eingesetzt werden könnte.
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften wie Antitumor-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Eigenschaften . Daher könnte this compound möglicherweise bei der Entwicklung neuer Medikamente mit diesen Eigenschaften eingesetzt werden.
Safety and Hazards
Wirkmechanismus
Target of Action
5-Methylthiophene-3-carboxylic acid, like other thiophene derivatives, is a potential class of biologically active compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . The compound has a LogP value of 1.4, indicating moderate lipophilicity .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemische Analyse
Biochemical Properties
5-Methylthiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-Methylthiophene-3-carboxylic acid and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the modulation of its catalytic activity. Additionally, 5-Methylthiophene-3-carboxylic acid has been observed to interact with proteins involved in cellular signaling pathways, influencing the phosphorylation states of key signaling molecules .
Cellular Effects
The effects of 5-Methylthiophene-3-carboxylic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating the activity of these kinases, 5-Methylthiophene-3-carboxylic acid can alter gene expression patterns and impact cellular metabolism. For instance, the compound has been observed to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, 5-Methylthiophene-3-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule’s function. For example, 5-Methylthiophene-3-carboxylic acid has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby affecting the overall metabolic flux within the cell. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylthiophene-3-carboxylic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 5-Methylthiophene-3-carboxylic acid can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles. These effects are particularly pronounced in in vitro studies, where the compound’s impact on cellular processes can be closely monitored .
Dosage Effects in Animal Models
The effects of 5-Methylthiophene-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defense mechanisms and improving metabolic efficiency. At higher doses, 5-Methylthiophene-3-carboxylic acid can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
5-Methylthiophene-3-carboxylic acid is involved in several metabolic pathways, primarily those related to sulfur metabolism. The compound interacts with enzymes such as thiolase and sulfotransferase, which play crucial roles in the metabolism of sulfur-containing compounds. These interactions can influence the levels of key metabolites and affect the overall metabolic flux within the cell. Additionally, 5-Methylthiophene-3-carboxylic acid has been shown to modulate the activity of enzymes involved in the biosynthesis of essential biomolecules, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Methylthiophene-3-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 5-Methylthiophene-3-carboxylic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria. This localization is influenced by the compound’s chemical properties and its interactions with cellular components .
Subcellular Localization
The subcellular localization of 5-Methylthiophene-3-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 5-Methylthiophene-3-carboxylic acid has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Eigenschaften
IUPAC Name |
5-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORWJLUXKGLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172684 | |
| Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19156-50-4 | |
| Record name | 5-Methyl-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19156-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019156504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)












